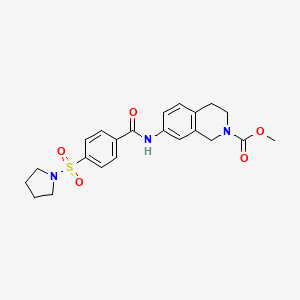
(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
作用機序
The mechanism of action of (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also disrupt bacterial cell wall synthesis, leading to bacterial death.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. Additionally, it has been shown to have low toxicity in normal cells.
実験室実験の利点と制限
One advantage of using (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile in lab experiments is its potential to be used as a therapeutic agent for various diseases. It has also been shown to have low toxicity in normal cells, making it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is the limited understanding of its mechanism of action, which may hinder the development of its potential therapeutic applications.
将来の方向性
There are several future directions for the study of (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may also be a future direction.
合成法
The synthesis of (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile has been reported using different methods. One of the methods involves the reaction of furan-2-carbaldehyde and 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid in the presence of a base and a coupling reagent. Another method involves the reaction of furan-2-carbaldehyde and 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid hydrazide in the presence of a base and a coupling reagent. These methods have been optimized to achieve high yields of the desired product.
科学的研究の応用
(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, this compound has been studied for its antibacterial properties and has shown activity against various bacterial strains.
特性
IUPAC Name |
(Z)-3-(furan-2-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-9-10(8-11-4-3-7-20-11)14-17-13-6-2-1-5-12(13)15(19)18-14/h1-8H,(H,17,18,19)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPKXVKZCGQCO-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

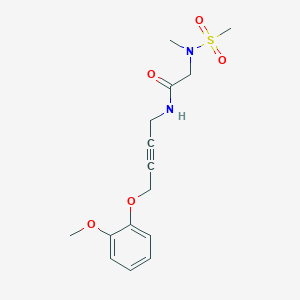
![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2745897.png)
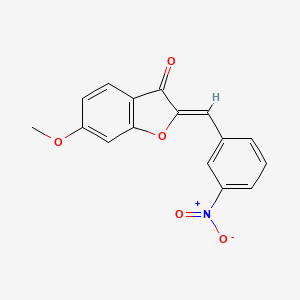

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)prop-2-enamide](/img/structure/B2745904.png)

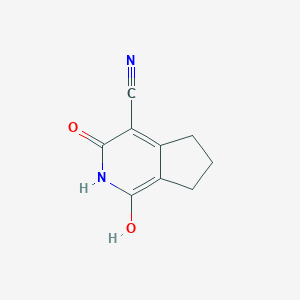
![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)
![N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745909.png)
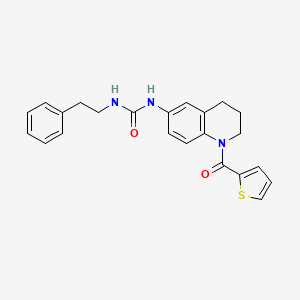
![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)
